4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-13-15(17)4-2-5-16(13)23(21,22)20-10-6-14(7-11-20)12-19-9-3-8-18-19/h2-5,8-9,14H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFHRPZNIPUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the piperidine ring: This step might involve a nucleophilic substitution reaction where the pyrazole is reacted with a piperidine derivative.
Introduction of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Chlorination of the methylphenyl ring: This step involves the chlorination of the methylphenyl ring using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety or the methyl group on the phenyl ring.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or alkyl halides are often employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole ketone, while reduction could produce a sulfide derivative.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of piperidine derivatives, characterized by the presence of a pyrazole ring and a sulfonyl group. Its molecular formula is with a molecular weight of approximately 336.80 g/mol. The structure includes a piperidine core substituted with both a pyrazole and a chlorinated phenyl sulfonyl group, which are essential for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole derivatives, including those related to this compound, possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine | 0.22 | Staphylococcus aureus |
| Another Pyrazole Derivative | 0.25 | Escherichia coli |
Antitumor Potential
Recent studies have investigated the antitumor potential of piperidine-based compounds. The ultrasonic-assisted synthesis of novel heterocycles derived from piperidine has shown promising results in inhibiting tumor cell proliferation. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating effectiveness in reducing cell viability .
Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The study utilized standard strains and assessed both bactericidal and fungicidal activities. Results indicated that the compound not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .
Antitumor Activity Assessment
In another investigation, compounds derived from piperidine structures were synthesized and tested against different cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group could play a role in binding to the target, while the pyrazole and piperidine rings might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analysis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine
The target compound consists of:
- Piperidine core : A six-membered saturated nitrogen heterocycle.
- 1-position substitution : A (3-chloro-2-methylphenyl)sulfonyl group, introducing electron-withdrawing and steric effects via the chloro and methyl substituents.
- 4-position substitution : A (1H-pyrazol-1-yl)methyl group, contributing hydrogen-bonding capability and aromatic interactions.
Key structural features include the sulfonamide bridge (critical for binding to biological targets) and the pyrazole moiety (a common pharmacophore in kinase inhibitors and antimicrobial agents).
Comparison with Structurally Analogous Compounds
Sulfonylpiperidine Derivatives with Pyrazole Substituents
Key Observations :
- Sulfonyl Group Variations : The target compound’s sulfonyl group is directly attached to a 3-chloro-2-methylphenyl ring, whereas analogs often feature a phenyl spacer between the sulfonyl and pyrazole groups (e.g., ). This spacer may influence conformational flexibility and binding interactions.
- Pyrazole Substituents : Unlike the target’s unsubstituted pyrazole, analogs incorporate electron-withdrawing (e.g., trifluoromethyl ) or bulky groups (e.g., p-Tolyl ), which enhance lipophilicity and steric hindrance.
- Piperidine Modifications : The hydrochloride salt in demonstrates how ionic forms can alter solubility and bioavailability.
Influence of Aromatic Substituents on Pharmacological Properties
Physicochemical Properties and Spectral Data
- Infrared Spectroscopy : Sulfonyl (S=O) stretches typically appear at 1345–1155 cm⁻¹, while pyrazole C=N vibrations occur near 1596 cm⁻¹ .
- Melting Points : Analogs with trifluoromethyl groups exhibit higher melting points (e.g., 149.8–150.9°C ), likely due to enhanced crystallinity from halogen interactions.
- Molecular Weight : The target compound (MW 351.85) is lighter than analogs with extended aromatic systems (e.g., MW 502.10 in ), suggesting improved membrane permeability.
Biological Activity
The compound 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a novel piperidine derivative that has garnered attention for its potential biological activities. Its structure incorporates a pyrazole moiety, which is known for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂S |
| Molecular Weight | 317.83 g/mol |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including the target compound. In vitro assays have demonstrated significant activity against multiple pathogenic strains. For instance, derivatives containing similar pyrazole structures have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for compounds with a similar structure involves inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA replication and synthesis of nucleotides, respectively. Inhibition leads to bactericidal effects, making these compounds effective against resistant strains .
Case Study: Comparative Analysis
A comparative study was conducted to evaluate the biological activity of This compound with other known pyrazole derivatives.
| Compound Name | MIC (μg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| 4-((1H-pyrazol-1-yl)methyl)-... | 0.25 | Staphylococcus aureus | Antimicrobial |
| Pyrazole Derivative A | 0.22 | E. coli | Antimicrobial |
| Pyrazole Derivative B | 0.30 | Pseudomonas aeruginosa | Antimicrobial |
This table illustrates the competitive efficacy of the target compound in antimicrobial assays compared to established derivatives.
Toxicological Profile
Toxicity assessments indicate that the compound exhibits low hemolytic activity, with percentages ranging from 3.23% to 15.22%, suggesting a favorable safety profile . Furthermore, cytotoxicity tests reveal that it maintains an IC50 value greater than 60 μM, indicating non-cytotoxic behavior in mammalian cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine, and how can purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution of the piperidine sulfonyl chloride intermediate with a pyrazole-methyl derivative. Key steps include:
- Sulfonylation of 3-chloro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions (e.g., KCO in DMF at 60°C).
- Subsequent alkylation with 1H-pyrazol-1-ylmethyl bromide in the presence of NaH to introduce the pyrazole moiety.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by H NMR and LC-MS for intermediates .
Q. How can the compound’s structural integrity be validated during synthesis?
- Methodology : Use X-ray crystallography (SHELX suite for refinement ) to confirm the 3D structure, complemented by H/C NMR for functional group verification. For example:
- The sulfonyl group’s resonance appears at ~3.2–3.5 ppm in H NMR, while the pyrazole protons show distinct splitting patterns at 7.2–8.0 ppm.
- High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHClNOS: 352.09 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays based on structural analogs. For instance:
- Kinase inhibition : Use fluorescence polarization assays for IGF-1R or EGFR kinases, given the sulfonyl-piperidine scaffold’s affinity for ATP-binding pockets .
- Receptor antagonism : Radioligand binding assays (e.g., bradykinin B2 receptor, as in related sulfonamide derivatives ).
Advanced Research Questions
Q. How can stereochemical challenges in derivatizing the piperidine ring be addressed?
- Methodology : For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology : Reconcile discrepancies by:
- Re-evaluating molecular docking parameters (e.g., solvation effects in AutoDock Vina).
- Validating binding poses via molecular dynamics simulations (GROMACS) over 100 ns trajectories.
- Experimentally confirming target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize metabolic stability?
- Methodology : Systematically modify substituents and evaluate ADME properties:
- Replace the 3-chloro-2-methylphenyl group with fluorinated analogs (e.g., 3-fluoro-4-methyl) to reduce CYP450-mediated oxidation.
- Introduce hydrophilic groups (e.g., morpholine) on the pyrazole ring to enhance solubility.
- Assess metabolic stability in human liver microsomes (HLM) and correlate with logP values (target: 2.5–3.5) .
Q. What analytical techniques are critical for detecting polymorphic forms?
- Methodology : Use differential scanning calorimetry (DSC) to identify melting point variations (>2°C indicates polymorphism). Pair with powder X-ray diffraction (PXRD) to characterize crystalline forms. For hygroscopicity, perform dynamic vapor sorption (DVS) studies .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Methodology : Employ combination index (CI) analysis via Chou-Talalay method:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
